3-(3-Methyl-2-butenyl)benzaldehyde
CAS No.:
Cat. No.: VC13938466
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O |
|---|---|
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 3-(3-methylbut-2-enyl)benzaldehyde |
| Standard InChI | InChI=1S/C12H14O/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-6,8-9H,7H2,1-2H3 |
| Standard InChI Key | BEGSAZGTDSSAMC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=CC(=CC=C1)C=O)C |
Introduction
Chemical Identity and Structural Characteristics
3-(3-Methyl-2-butenyl)benzaldehyde (CHO) consists of a benzaldehyde core with a prenyl group (-CH-CH=C(CH)) at position 3 (Figure 1). Key structural features include:
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Molecular formula: CHO
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Functional groups: Aldehyde (-CHO) and prenyl substituent.
Figure 1: Proposed structure of 3-(3-Methyl-2-butenyl)benzaldehyde.
(Note: Direct crystallographic data are unavailable; structure inferred from analogous compounds .)
Synthesis and Isolation
Friedel-Crafts Alkylation
A common method for introducing prenyl groups involves Friedel-Crafts alkylation. For example:
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Reactants: Benzaldehyde derivatives (e.g., 3-hydroxybenzaldehyde) and 3-methyl-2-butenyl bromide.
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Conditions: Lewis acid catalysts (e.g., AlCl) in anhydrous solvents .
Microwave-Assisted Condensation
Microwave irradiation enhances reaction efficiency:
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Example: Synthesis of 4'-hydroxy-3'-(3-methyl-2-butenyl)chalcone from 4-hydroxy-3-prenylacetophenone and benzaldehyde under microwave conditions (80°C, 10 min) .
Claisen-Schmidt Condensation
Used for chalcone derivatives but adaptable for benzaldehyde analogs:
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Key Advantages |
|---|---|---|---|
| Friedel-Crafts | AlCl, RT, 24h | 20–27% | Simplicity |
| Microwave-assisted | 80°C, 10 min | >80% | Rapid, energy-efficient |
| Claisen-Schmidt | NaOH, EtOH, reflux | 50–70% | Scalability |
Physicochemical Properties
NMR Spectroscopy
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H NMR (CDCl):
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C NMR:
IR Spectroscopy
Physical Properties
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Boiling point: Estimated ~250–280°C (analogous to 4-hydroxy derivatives ).
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Solubility: Lipophilic; soluble in chloroform, methanol, and DMSO .
Applications and Biological Activity
Industrial Uses
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